赤藓红

描述

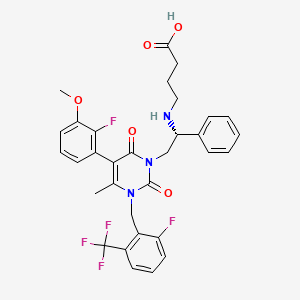

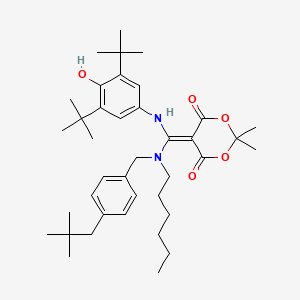

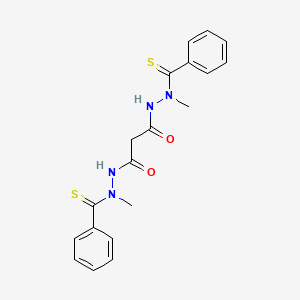

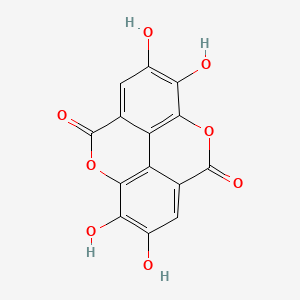

Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is a pink dye primarily used for food coloring . It is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .

Synthesis Analysis

Erythrosine B has been used as a unit molecule for the generation of photocatalyst EP (C20H8O5S4). The generation of EP has been performed via a one-pot solvothermal reaction of Erythrosine B with sulfur powder .

Molecular Structure Analysis

The molecular formula of Erythrosine is C20H8I4O5 . Its average mass is 835.892 Da and its monoisotopic mass is 835.655029 Da .

Chemical Reactions Analysis

Erythrosine B has been used in photocatalytic C–H activation . The generation of EP has been performed via a one-pot solvothermal reaction of Erythrosine B with sulfur powder .

Physical And Chemical Properties Analysis

Erythrosine is soluble in water and ethanol . An aqueous solution of erythrosine will form a yellow-brown precipitate when drops of HCl are added and a red precipitate when drops of NaOH solution are added . Its maximum absorption wavelength is 524 nm . The fluorescence of erythrosine changes with pH .

科学研究应用

食品工业应用

赤藓红因其鲜艳的粉红色而被广泛用作食品着色剂。 它是2,4,5,7-四碘荧光素的二钠盐,以其在水溶液中在530 nm处具有最大吸收率而闻名 。然而,其在食品中的使用需经监管评估以确保安全并限制接触。 欧洲食品安全局 (EFSA) 已重新评估赤藓红,并在一定限度内确认其安全 .

分析化学

在分析化学中,赤藓红用作pH指示剂,因为它会根据酸度或碱度改变颜色。它也用于分光光度法测定中,根据光吸收特性来量化其他物质的存在。

所有这些应用都利用了赤藓红的独特特性,证明了其在科学研究中的多功能性。 需要注意的是,虽然赤藓红有很多用途,但其安全性及其对健康的影响仍在研究中,并且其应用受到监管以确保公众安全 .

安全和危害

Erythrosine may form combustible dust concentrations in air . It should be stored in a well-ventilated place with the container kept tightly closed . It is toxic to aquatic life with long-lasting effects . It is harmful if swallowed . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

未来方向

作用机制

Target of Action

Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring It is known to interact with light, particularly at a wavelength of 530 nm , which suggests that it may interact with light-sensitive targets in the body.

Mode of Action

Erythrosine’s mode of action is largely based on its interactions with light. Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation . This means that when exposed to light, Erythrosine can degrade, potentially leading to changes in its structure and function.

Biochemical Pathways

It has been suggested that erythrosine may have an impact on thyroid function due to the presence of iodine in its molecule . Chronic ingestion of Erythrosine may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by TSH . .

Pharmacokinetics

It is known that erythrosine is excreted almost completely via feces with unchanged iodine content This suggests that Erythrosine may not be extensively metabolized in the body

Result of Action

It has been suggested that high doses of erythrosine may cause cancer in rats . A 1990 study concluded that “chronic erythrosine ingestion may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by TSH” with 4% of total daily dietary intake consisting of erythrosine B . .

Action Environment

The action of Erythrosine can be influenced by various environmental factors. For instance, Erythrosine is subject to photodegradation, which means that its stability and efficacy can be affected by exposure to light . Furthermore, the regulatory environment can also influence the use and effects of Erythrosine. For example, Erythrosine is banned as a food additive in the European Union, Japan, China, the United Kingdom, Australia, and New Zealand . S. without any restriction .

属性

IUPAC Name |

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZEDHHTPQLAI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6I4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15905-32-5 (parent cpd) | |

| Record name | Erythrosine sodium (close form) [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021233 | |

| Record name | FD&C Red 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Water or Solvent Wet Solid, Red powder or granules. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHROSINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

16423-68-0 | |

| Record name | Erythrosine sodium (close form) [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C Red 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。